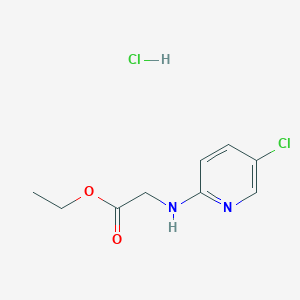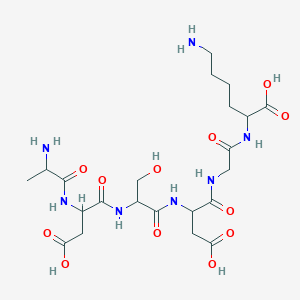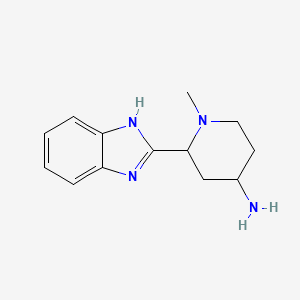![molecular formula C16H23NO5 B12097979 Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is a complex organic compound with the molecular formula C({16})H({23})NO(_{5}). This compound is characterized by the presence of a benzoic acid core substituted with methoxy and morpholinylpropoxy groups, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with benzoic acid, which is first converted to its methyl ester derivative.
Propoxylation: The propoxy group is introduced via an etherification reaction, where the benzoic acid derivative reacts with 3-chloropropanol in the presence of a base.
Morpholinyl Substitution: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction, where the propoxy derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methylation, etherification, and substitution reactions.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or morpholinyl groups.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound is explored for its potential therapeutic applications, particularly in drug development. Its structural features make it a candidate for designing molecules with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester involves its interaction with specific molecular targets. The methoxy and morpholinyl groups can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester:
Benzoic acid, 3-methoxy-, methyl ester: This simpler derivative lacks the morpholinylpropoxy group, resulting in different chemical and biological properties.
Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: This compound has an acetyloxy group, providing different reactivity and applications.
Uniqueness
The presence of the morpholinylpropoxy group in benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester imparts unique chemical properties, such as increased solubility and specific biological activities, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C16H23NO5 |
|---|---|
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
methyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate |
InChI |
InChI=1S/C16H23NO5/c1-19-15-12-13(16(18)20-2)4-5-14(15)22-9-3-6-17-7-10-21-11-8-17/h4-5,12H,3,6-11H2,1-2H3 |
InChI-Schlüssel |
STJDWDPSPVUAKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)
![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)




![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)




